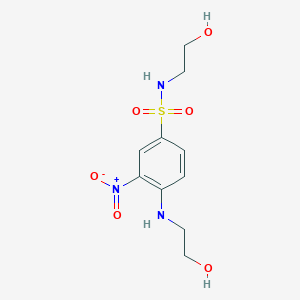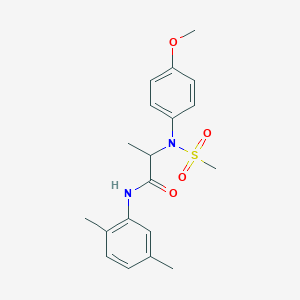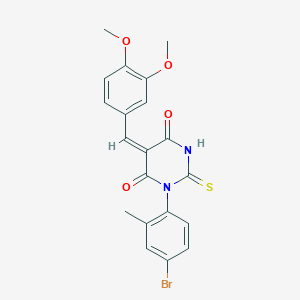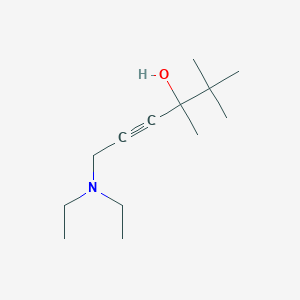![molecular formula C11H16N2O4 B4901624 2-[3-(4-Nitrophenoxy)propylamino]ethanol](/img/structure/B4901624.png)
2-[3-(4-Nitrophenoxy)propylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Nitrophenoxy)propylamino]ethanol is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.25 g/mol . It appears as a yellow solid with a melting point of 82-84°C . This compound is soluble in ethanol, ether, tetrahydrofuran (THF), and hot toluene, but only slightly soluble in water . It is primarily used as an intermediate in the synthesis of antiarrhythmic drugs such as Nifeikalant hydrochloride .
Métodos De Preparación
The synthesis of 2-[3-(4-Nitrophenoxy)propylamino]ethanol involves several steps. One common method includes the reduction of 2-[3-(4-nitrophenyl)propionylamino]ethanol using sodium borohydride in THF . The reaction mixture is heated to 45°C, and a 25% acetic acid-THF solution is added slowly. The temperature is then increased to 60°C, and the reaction is allowed to proceed for an hour. After cooling, water and hydrochloric acid are added, and the THF is evaporated. The resulting mixture is treated with sodium hydroxide to precipitate the product, which is then filtered, washed, and dried . The yield of this process is approximately 85.4% .
Análisis De Reacciones Químicas
2-[3-(4-Nitrophenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[3-(4-Nitrophenoxy)propylamino]ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Nitrophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in antiarrhythmic drugs, the compound’s derivatives interact with ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-[3-(4-Nitrophenoxy)propylamino]ethanol can be compared with other similar compounds, such as:
2-(Propylamino)ethanol: This compound has a similar structure but lacks the nitrophenoxy group, resulting in different chemical properties and applications.
2-(Isopropylamino)ethanol: Another structural isomer with different solubility and reactivity characteristics.
2-(Butylamino)ethanol: This compound has a longer alkyl chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
2-[3-(4-nitrophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8-7-12-6-1-9-17-11-4-2-10(3-5-11)13(15)16/h2-5,12,14H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYGKJPSGDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4901546.png)
![4-benzyl-1-(3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B4901559.png)



![1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone](/img/structure/B4901590.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4901595.png)
![2-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4901603.png)

![2-[2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4901619.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4901640.png)


